3-O-Methyl Estrone-D3
Overview
Description
3-O-Methyl Estrone-D3, also known as 3-methoxyestrone, is a synthetic estrogen and estrogen ether. It is specifically the C3 methyl ether of estrone, a naturally occurring estrogen. This compound has been used in the synthesis of other estrogenic compounds, such as mestranol (ethinylestradiol 3-methyl ether) .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-O-Methyl Estrone-D3 can be synthesized through the methylation of estrone. The process typically involves the reaction of estrone with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out in an appropriate solvent, such as acetone, under reflux conditions .
Industrial Production Methods
Industrial production of estrone 3-methyl-d3 ether follows similar synthetic routes but on a larger scale. The process involves the use of automated systems for sample extraction and purification to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-O-Methyl Estrone-D3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ether into its corresponding ketone.
Reduction: The compound can be reduced to form different hydroxyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and ketone derivatives of estrone 3-methyl-d3 ether .
Scientific Research Applications
3-O-Methyl Estrone-D3 has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other estrogenic compounds.
Biology: The compound is used to study estrogen receptor interactions and estrogenic activity in biological systems.
Industry: The compound is used in the production of pharmaceuticals and other estrogenic agents
Mechanism of Action
3-O-Methyl Estrone-D3 exerts its effects by interacting with estrogen receptors in target tissues. The hormone-bound estrogen receptors dimerize and translocate to the nucleus, where they bind to estrogen response elements (ERE) on genes. This interaction influences gene expression and leads to various physiological responses .
Comparison with Similar Compounds
Similar Compounds
Estrone: A naturally occurring estrogen with similar structure but without the methoxy group.
Estradiol: Another naturally occurring estrogen with higher estrogenic potency.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Mestranol: A synthetic estrogen derived from estrone 3-methyl-d3 ether
Uniqueness
3-O-Methyl Estrone-D3 is unique due to its specific methylation at the C3 position, which alters its estrogenic activity and makes it a valuable intermediate in the synthesis of other estrogenic compounds .
Properties
IUPAC Name |
(8R,9S,13S,14S)-13-methyl-3-(trideuteriomethoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16-,17+,19+/m1/s1/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWWDWHFBMPLFQ-YIJAEARJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265466 | |
Record name | 3-(Methoxy-d3)estra-1,3,5(10)-trien-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093230-99-9 | |
Record name | 3-(Methoxy-d3)estra-1,3,5(10)-trien-17-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1093230-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Methoxy-d3)estra-1,3,5(10)-trien-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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